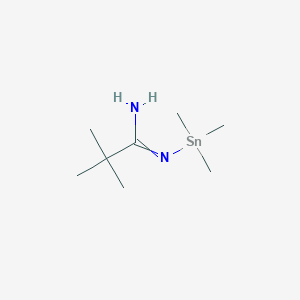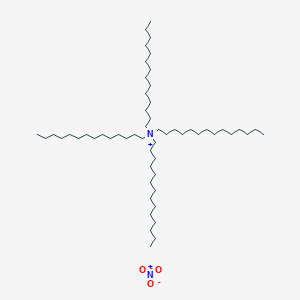
3-Butyl-3-methylundecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-methylundecan-2-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a butyl group and a methyl group attached to the third carbon atom, and a ketone functional group at the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methylundecan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylundecan-2-one with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or nickel may be employed to facilitate the alkylation process. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-Butyl-3-methylundecan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can occur at the alpha position of the ketone group, leading to the formation of halogenated derivatives. Reagents like bromine (Br₂) or chlorine (Cl₂) are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Butyl-3-methylundecanoic acid.
Reduction: 3-Butyl-3-methylundecan-2-ol.
Substitution: 3-Butyl-3-methyl-2-bromo-undecanone.
科学研究应用
Chemistry: 3-Butyl-3-methylundecan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound may be used to study the effects of ketones on cellular metabolism and signaling pathways. It can also be employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for various applications in material science and engineering.
作用机制
The mechanism of action of 3-Butyl-3-methylundecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of metabolic enzymes, alteration of membrane fluidity, and interference with signal transduction processes.
相似化合物的比较
- 3-Butyl-2-methylundecan-2-one
- 3-Butyl-3-ethylundecan-2-one
- 3-Butyl-3-methylundecanal
Comparison: Compared to its analogs, 3-Butyl-3-methylundecan-2-one exhibits unique reactivity due to the presence of both butyl and methyl groups at the third carbon atom. This structural feature influences its chemical behavior, making it more versatile in synthetic applications. Additionally, the compound’s physical properties, such as boiling point and solubility, may differ from those of similar compounds, affecting its suitability for specific industrial processes.
属性
CAS 编号 |
63734-65-6 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC 名称 |
3-butyl-3-methylundecan-2-one |
InChI |
InChI=1S/C16H32O/c1-5-7-9-10-11-12-14-16(4,15(3)17)13-8-6-2/h5-14H2,1-4H3 |
InChI 键 |
ZCOZOFVPDSSTOU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)(CCCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
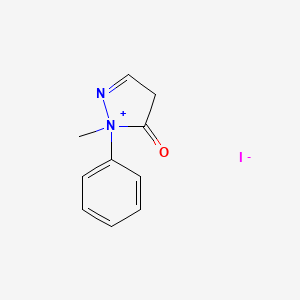
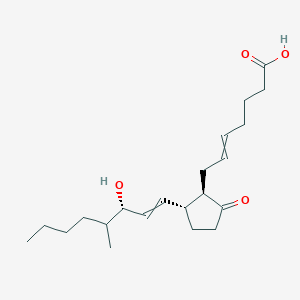
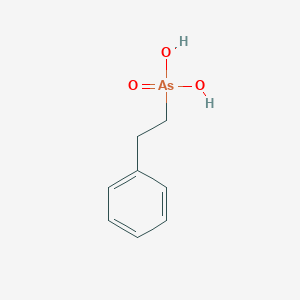
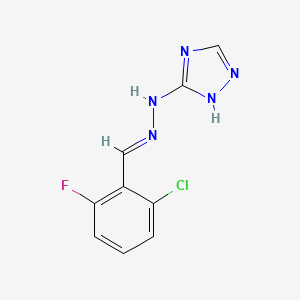
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
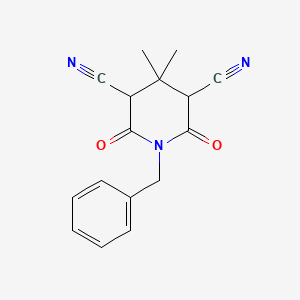
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

